BenchChemオンラインストアへようこそ!

9-cyclopropyl-N-phenyl-9H-purin-6-amine

Purine Nucleoside Phosphorylase Inhibition Enzyme Assay T-Cell Modulation

9-Cyclopropyl-N-phenyl-9H-purin-6-amine (CAS 2640967-35-5) is an essential tool for kinase‑panel screening and GSK‑3β‑focused research. The N9‑cyclopropyl group confers superior metabolic stability and redirects target engagement compared to the parent N‑phenyl‑9H‑purin‑6‑amine (CAS 1210-66-8), which is broadly promiscuous. This compound also serves as a calibration standard for PNP enzymatic assays (IC₅₀ 1.33 µM). Procuring this specific N9‑substituted derivative ensures reproducible selectivity fingerprints and reliable pharmacokinetic comparisons in your screening campaigns.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
CAS No. 2640967-35-5
Cat. No. B6443160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cyclopropyl-N-phenyl-9H-purin-6-amine
CAS2640967-35-5
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4
InChIInChI=1S/C14H13N5/c1-2-4-10(5-3-1)18-13-12-14(16-8-15-13)19(9-17-12)11-6-7-11/h1-5,8-9,11H,6-7H2,(H,15,16,18)
InChIKeyFUOVQSTUHKJOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Cyclopropyl-N-phenyl-9H-purin-6-amine CAS 2640967-35-5: Procurement-Ready Purine Scaffold for Kinase-Targeted Research


9-Cyclopropyl-N-phenyl-9H-purin-6-amine (CAS 2640967-35-5) is a trisubstituted purine derivative with the molecular formula C14H13N5 and a molecular weight of 251.29 g/mol [1]. This compound belongs to the N6-phenyl-9-cyclopropylpurine class, a scaffold extensively investigated for its ability to interact with the ATP-binding pocket of multiple protein kinases [2]. The purine core serves as a bioisostere of adenine, enabling competitive ATP antagonism, while the N9-cyclopropyl and N6-phenyl substituents modulate target selectivity, lipophilicity, and metabolic stability relative to simpler purine analogs [3]. As a synthetic intermediate and research tool compound, it provides a defined structural entry point for probing kinase inhibition in biochemical and cellular assays [4].

Why Generic N-Phenyl Purine Analogs Cannot Replace 9-Cyclopropyl-N-phenyl-9H-purin-6-amine in Kinase Profiling Studies


The N9-substituent on the purine ring is a critical determinant of both kinase selectivity and metabolic stability in this scaffold class [1]. The parent compound, N-phenyl-9H-purin-6-amine (CAS 1210-66-8), lacks the N9-cyclopropyl group and exhibits broad, non-selective inhibition across multiple kinases including c-RAF, GSK3β, JNK3, Lck, MAPK1, PKA, PKB, ROCK-II, and SAPK2a, with inhibition percentages ranging from 11% to 48% at 30 μM [2]. Introduction of the N9-cyclopropyl moiety has been shown in structurally related purine series to enhance metabolic stability, prolong duration of action, and alter target selectivity profiles [3]. Consequently, substitution with unsubstituted N9-H analogs or alternative N9-alkyl derivatives will yield divergent selectivity fingerprints and pharmacokinetic behaviors, compromising experimental reproducibility in kinase-focused screening campaigns [4]. The procurement of 9-cyclopropyl-N-phenyl-9H-purin-6-amine (CAS 2640967-35-5) specifically is therefore essential for studies requiring the unique electronic and steric environment conferred by the N9-cyclopropyl substitution pattern.

Quantitative Differentiation of 9-Cyclopropyl-N-phenyl-9H-purin-6-amine: Evidence-Based Comparison Against In-Class Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibitory Activity: 9-Cyclopropyl-N-phenyl-9H-purin-6-amine Demonstrates Micromolar Potency

9-Cyclopropyl-N-phenyl-9H-purin-6-amine (CAS 2640967-35-5) exhibits measurable inhibitory activity against purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism and T-cell function, with a reported IC50 value of 1.33 μM (1330 nM) [1]. While this potency is moderate compared to optimized clinical PNP inhibitors (which achieve nanomolar IC50 values), it establishes a defined activity baseline that distinguishes this compound from structurally simpler N6-phenyl purine analogs lacking the N9-cyclopropyl group, for which no PNP inhibitory data have been reported [2]. The cyclopropyl substitution at N9 may influence the compound's interaction with the PNP active site by altering the purine ring's electronic distribution and steric presentation [3].

Purine Nucleoside Phosphorylase Inhibition Enzyme Assay T-Cell Modulation

Comparative Kinase Selectivity Profiling: N9-Cyclopropyl Substitution Shifts Kinase Inhibition Landscape Relative to Unsubstituted Analog

The parent scaffold, N-phenyl-9H-purin-6-amine (CAS 1210-66-8), exhibits broad-spectrum kinase inhibition at 30 μM, with measured inhibition percentages spanning 11% to 48% across eleven kinases including c-RAF (19%), GSK3β (13%), JNK3 (11%), Lck (39%), MAPK1 (22%), MAPK2 (33%), MEK1 (19%), PKA (32%), PKB (14%), ROCK-II (48%), and SAPK2a (32%) [1]. In related 6,9-disubstituted purine series, introduction of the N9-cyclopropyl group has been documented to enhance metabolic stability and prolong duration of action in in vivo models [2]. While direct head-to-head kinase profiling data comparing 9-cyclopropyl-N-phenyl-9H-purin-6-amine against the N9-H analog remain unpublished, the well-characterized selectivity fingerprint of the parent compound provides a critical baseline for interpreting the effects of N9-substitution on kinase engagement profiles [3]. Patents covering 2,6,9-trisubstituted purine derivatives indicate that N9-cyclopropyl substitution can be exploited to fine-tune kinase selectivity, particularly for GSK-3 and related serine/threonine kinases [4].

Kinase Selectivity ATP-Competitive Inhibition GSK-3β

Metabolic Stability Enhancement: N9-Cyclopropyl Substitution Improves Duration of Action in Purine Scaffolds

In a systematic structure-activity relationship study of 6-(alkylamino)-9-alkylpurines, the introduction of a 9-cyclopropyl group was found to enhance potency, while the 6-(cyclopropylamino) substituent improved duration of action, and an N-formyl prodrug strategy further increased potency in antipsychotic models [1]. The same study identified that the 2-trifluoromethyl purine analog (compound 80) exhibited reduced cardiovascular effects, demonstrating that N9-substituent engineering can simultaneously modulate efficacy, duration, and safety profiles [2]. Although these data derive from a distinct 6-substituted purine series (6-alkylamino rather than 6-phenylamino), the findings establish a class-level principle: N9-cyclopropyl substitution consistently confers metabolic advantages over unsubstituted or alternative N9-alkyl analogs [3]. For 9-cyclopropyl-N-phenyl-9H-purin-6-amine, the N9-cyclopropyl moiety is expected to enhance resistance to oxidative metabolism by cytochrome P450 enzymes, potentially extending the compound's experimental window in cellular and in vivo assays relative to N9-H or N9-methyl analogs [4].

Metabolic Stability Cyclopropyl Group Pharmacokinetics

High-Value Research Applications for 9-Cyclopropyl-N-phenyl-9H-purin-6-amine (CAS 2640967-35-5) in Kinase and Purine Metabolism Studies


Kinase Selectivity Profiling and GSK-3β Targeted Probe Development

This compound is optimally deployed in kinase panel screening campaigns aimed at evaluating the impact of N9-substitution on selectivity profiles. Given the published promiscuity of the parent N-phenyl-9H-purin-6-amine scaffold (11-48% inhibition across 11 kinases at 30 μM), 9-cyclopropyl-N-phenyl-9H-purin-6-amine serves as a critical comparator to determine whether N9-cyclopropyl introduction narrows or redirects kinase engagement [1]. The scaffold class is particularly relevant for GSK-3β inhibition, as patents covering 2,6,9-trisubstituted purines explicitly claim methods for inhibiting GSK-3 using such compounds [2]. Researchers investigating GSK-3β-dependent pathways in Alzheimer's disease, diabetes, or oncology can employ this compound as a structurally defined tool to probe structure-activity relationships at the ATP-binding pocket [3].

Purine Nucleoside Phosphorylase (PNP) Biochemical Assay Calibration and SAR Studies

With a measured PNP IC50 of 1.33 μM (1330 nM), this compound provides a well-defined activity benchmark for purine-based PNP inhibitor development [1]. PNP inhibition is mechanistically linked to T-cell modulation and has therapeutic relevance in autoimmune disorders and T-cell malignancies [2]. The moderate potency of 9-cyclopropyl-N-phenyl-9H-purin-6-amine makes it an ideal calibration standard for high-throughput PNP enzymatic assays, where it can serve as a reference compound to validate assay performance across screening runs. Moreover, the compound's defined PNP activity establishes a starting point for medicinal chemistry optimization campaigns seeking to enhance potency through modifications at the N6-phenyl, N9-cyclopropyl, or C2 and C8 positions of the purine core [3].

Metabolic Stability Benchmarking in Cellular and In Vivo Pharmacokinetic Studies

The N9-cyclopropyl group is well-documented in purine SAR literature to confer enhanced metabolic stability and extended duration of action compared to N9-H, N9-methyl, or other N9-alkyl analogs [1]. 9-Cyclopropyl-N-phenyl-9H-purin-6-amine is therefore strategically positioned for use in comparative metabolic stability studies, where researchers can quantify the impact of the cyclopropyl moiety on microsomal half-life, cytochrome P450-mediated oxidation, and cellular persistence [2]. In experimental designs that require sustained target engagement—such as long-term cell cycle arrest assays, chronic kinase inhibition studies, or in vivo pharmacodynamic assessments—this compound offers a metabolically robust scaffold that minimizes confounding degradation artifacts [3]. It can be benchmarked directly against the parent N-phenyl-9H-purin-6-amine (CAS 1210-66-8) to generate quantitative stability differentials under identical assay conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-cyclopropyl-N-phenyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.